Physicochemical Characterization of 1-(3-(thiophen-3-yl)-1H-pyrazol-5-yl)piperazine: A Framework for Drug Discovery
Physicochemical Characterization of 1-(3-(thiophen-3-yl)-1H-pyrazol-5-yl)piperazine: A Framework for Drug Discovery
An In-depth Technical Guide
Abstract
This technical guide provides a comprehensive framework for the physicochemical characterization of 1-(3-(thiophen-3-yl)-1H-pyrazol-5-yl)piperazine, a heterocyclic compound of interest in modern medicinal chemistry. The inherent structural motifs—a thiophene ring, a pyrazole core, and a piperazine moiety—suggest a complex physicochemical profile that is critical to elucidate for any drug development program. This document moves beyond a simple recitation of properties to establish a robust, logical workflow for their determination. We provide detailed, field-proven protocols for measuring the ionization constant (pKa), lipophilicity (logP/logD), and aqueous solubility. The causality behind experimental choices is explained, ensuring that researchers can not only execute these protocols but also understand their significance in the context of predicting pharmacokinetic and pharmacodynamic behavior. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to establish a foundational data package for this, or structurally related, compounds.
Introduction and Molecular Overview
The compound 1-(3-(thiophen-3-yl)-1H-pyrazol-5-yl)piperazine represents a confluence of three key heterocyclic structures, each contributing to its overall chemical personality. The pyrazole core is a staple in medicinal chemistry, known for its metabolic stability and ability to participate in hydrogen bonding.[1][2] The thiophene ring acts as a bioisostere for a phenyl group but with distinct electronic properties, while the piperazine moiety is a common basic functional group used to modulate solubility and target engagement.
Understanding the fundamental physicochemical properties of this molecule is not an academic exercise; it is a prerequisite for successful drug development. These parameters govern everything from solubility and absorption to distribution, metabolism, and excretion (ADME).[3] This guide provides the experimental blueprint for determining these critical properties.
Core Molecular Properties
A baseline characterization begins with the fundamental molecular attributes. These values are foundational for all subsequent experimental work.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₄N₄S | Arctom, Inc. |
| Molecular Weight | 234.32 g/mol | Arctom, Inc. |
| IUPAC Name | 1-(3-(thiophen-3-yl)-1H-pyrazol-5-yl)piperazine | Inferred |
| Canonical SMILES | C1CN(CCN1)C2=CC(=NN2)C3=CSC=C3 | Arctom, Inc. |
Ionization Constant (pKa) Determination
Causality: The pKa value dictates the extent of a molecule's ionization at a given pH.[4] For 1-(3-(thiophen-3-yl)-1H-pyrazol-5-yl)piperazine, the presence of the piperazine ring and two nitrogen atoms in the pyrazole ring introduces basic centers.[2][5] The charge state of the molecule at physiological pH (approx. 7.4) will profoundly impact its solubility, membrane permeability, and potential for ionic interactions with its biological target.[3]
Recommended Methodology: Potentiometric Titration
Potentiometric titration is selected as the gold-standard method due to its high precision and direct measurement principle, making it one of the most commonly used techniques for pKa determination.[4][6] The method involves monitoring pH changes in a solution of the compound upon the stepwise addition of a titrant (an acid or a base).[7] The inflection point of the resulting titration curve corresponds to the equivalence point, and the pH at the half-equivalence point reveals the pKa.[7]
Experimental Protocol: Potentiometric Titration
This protocol is adapted from established methodologies for the precise determination of pKa values.[3][7]
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Preparation of Solutions:
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Prepare a 1 mM solution of 1-(3-(thiophen-3-yl)-1H-pyrazol-5-yl)piperazine in a suitable co-solvent if necessary, then dilute with water.[7]
-
Prepare standardized 0.1 M HCl and 0.1 M NaOH titrant solutions.[3]
-
Prepare a 0.15 M KCl solution to maintain a constant ionic strength throughout the titration.[3][7]
-
-
Instrument Calibration:
-
Titration Procedure:
-
Place 20 mL of the 1 mM sample solution into a reaction vessel equipped with a magnetic stirrer.[7]
-
Add the 0.15 M KCl solution to maintain constant ionic strength.[3]
-
Immerse the calibrated pH electrode into the solution.
-
Purge the solution with nitrogen gas to displace dissolved CO₂ and create an inert environment.[3][7]
-
For this basic compound, titrate the solution with the 0.1 M HCl solution, adding it in small, precise increments.
-
Record the pH value after each addition, allowing the reading to stabilize.
-
Continue the titration well past the equivalence point.
-
-
Data Analysis:
-
Plot the measured pH values against the volume of titrant added.
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Calculate the first derivative (ΔpH/ΔV) and second derivative (Δ²pH/ΔV²) of the titration curve to accurately locate the inflection point(s).
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The pKa is equal to the pH at the point where half of the titrant volume required to reach the equivalence point has been added.[7]
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Workflow Visualization
Caption: Workflow for pKa determination via potentiometric titration.
Lipophilicity (logP/logD) Assessment
Causality: Lipophilicity is a critical determinant of a drug's ADME profile, influencing its ability to cross biological membranes, its binding to plasma proteins, and its potential for off-target effects.[8] It is quantified as the partition coefficient (P) between an oily (n-octanol) and an aqueous phase. For ionizable compounds like ours, the distribution coefficient (D) at a specific pH (typically 7.4) is more relevant.[9]
Recommended Methodology: Shake-Flask Method
The shake-flask method is the universally recognized "gold standard" for logP determination due to its direct and accurate measurement of the compound's partitioning between n-octanol and water.[9][10] While labor-intensive, its reliability makes it essential for definitive characterization.
Experimental Protocol: Shake-Flask logD at pH 7.4
This protocol is based on standard procedures recommended by organizations like the OECD.[10][11]
-
Preparation of Phases:
-
Prepare a phosphate-buffered saline (PBS) solution at pH 7.4.
-
Pre-saturate the n-octanol by mixing it vigorously with the PBS (pH 7.4) and allowing the phases to separate overnight.[11]
-
Similarly, pre-saturate the PBS (pH 7.4) with the n-octanol.
-
-
Partitioning:
-
Prepare a stock solution of the test compound in the pre-saturated n-octanol.
-
In a suitable vessel, combine a precise volume of the n-octanol stock solution with a precise volume of the pre-saturated PBS. The volume ratio can be adjusted depending on the expected lipophilicity.[11]
-
Agitate the mixture at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 2 hours) to ensure equilibrium is reached.[12]
-
Allow the mixture to stand undisturbed overnight to ensure complete phase separation.[12]
-
-
Phase Separation and Quantification:
-
Carefully separate the two phases. Centrifugation can be used to ensure a clean separation.
-
Accurately dilute an aliquot from each phase with a suitable solvent.
-
Determine the concentration of the compound in each phase using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or LC-MS.
-
-
Data Analysis:
-
Calculate the distribution coefficient (D) using the formula:
-
D = [Concentration]octanol / [Concentration]aqueous
-
-
The logD is the base-10 logarithm of D.
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Workflow Visualization```dot
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